Introduction: Positioning 8-Aminonaphthalene-1,3,5-trisulfonic acid in Modern Research
Introduction: Positioning 8-Aminonaphthalene-1,3,5-trisulfonic acid in Modern Research
An In-depth Technical Guide to the Chemical Properties of 8-Aminonaphthalene-1,3,5-trisulfonic acid
For Researchers, Scientists, and Drug Development Professionals
8-Aminonaphthalene-1,3,5-trisulfonic acid is a highly water-soluble, polyanionic fluorescent dye.[1] Structurally, it belongs to the family of aminonaphthalenesulfonic acids, which were first developed as intermediates for the dye industry in the 19th century.[1] The strategic placement of an amino group and three sulfonic acid moieties on the naphthalene core imparts intrinsic fluorescence, a property that has enabled its transition from an industrial chemical to a valuable tool in biochemical and biomedical research.[1]
This guide provides a detailed examination of the chemical properties of 8-Aminonaphthalene-1,3,5-trisulfonic acid, offering insights into its synthesis, reactivity, and analytical characterization. It is designed to equip researchers with the foundational knowledge required to effectively utilize this molecule in their experimental designs.
While its isomer, 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS), is more commonly cited in the literature, the 1,3,5-isomer possesses a unique spatial arrangement of its charged sulfonate groups.[1] This distinction can subtly influence its steric and electronic environment, potentially offering advantages in specific applications by altering its interaction with biological macromolecules, its labeling efficiency, and its fluorescence characteristics.[1] Its primary utility lies in its function as a fluorescent label, particularly for the derivatization of oligosaccharides and glycoproteins for analysis by capillary electrophoresis (CE) and other separation techniques.[1]
Physicochemical and Spectroscopic Properties
The defining features of 8-Aminonaphthalene-1,3,5-trisulfonic acid are its high water solubility, conferred by the three sulfonic acid groups, and its fluorescence. The sulfonic acid groups are strong acids, meaning they are fully deprotonated and negatively charged under typical biological pH conditions, rendering the molecule a polyanion.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 17894-99-4 | [1] |
| Molecular Formula | C₁₀H₉NO₉S₃ | [1] |
| Molecular Weight | 383.38 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | High in water | [1] |
Fluorescence Properties
Specific, experimentally-verified fluorescence data for the 1,3,5-isomer is not widely available in peer-reviewed literature. However, its properties can be reasonably compared to its well-characterized 1,3,6-isomer, ANTS. The difference in the positioning of one sulfonic acid group is expected to cause minor shifts in the spectral maxima.
-
Anticipated Fluorescence Mechanism: Like other aminonaphthalenes, its fluorescence originates from the π-electron system of the naphthalene rings. The amino group acts as an electron-donating group, and its interaction with the aromatic system is sensitive to the local environment. This sensitivity makes it a useful probe for studying protein binding or membrane dynamics.[2]
-
Comparison with ANTS (1,3,6-isomer): ANTS exhibits an excitation maximum (λ_ex_) around 353-356 nm and an emission maximum (λ_em_) around 512-520 nm in aqueous buffer.[3][4] This results in a large Stokes shift, which is advantageous as it minimizes interference from sample autofluorescence.[3] The fluorescence quantum yield of ANTS has been shown to increase significantly in D₂O, a property exploited in water permeability studies.[3] It is plausible that the 1,3,5-isomer behaves similarly.
Predicted Spectroscopic Characteristics
Predicted ¹H NMR Spectral Data
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Aromatic Protons (4H) | ~7.0 - 9.0 | Doublet, Doublet of doublets | The precise chemical shifts and coupling patterns are dependent on the specific proton's position and its proximity to the electron-donating amino group and electron-withdrawing sulfonic acid groups. |
| Amine Proton (NH₂) | Variable | Broad singlet | The chemical shift is highly dependent on solvent and concentration. |
Source: Predicted characteristics from Benchchem.[1]
Characteristic IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| S=O (Sulfonic Acid) | Asymmetric & Symmetric Stretch | 1340 - 1440 & 1150 - 1260 |
| S-O (Sulfonic Acid) | Stretch | 1000 - 1080 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
Synthesis and Purification
The most established industrial route for synthesizing 8-aminonaphthalene-sulfonic acids involves a two-step process: nitration of a polysulfonated naphthalene precursor, followed by the reduction of the nitro group to an amine.
Representative Synthesis Protocol
This protocol is a representative procedure based on established methods for related compounds and may require optimization.
Step 1: Nitration of Naphthalene-1,3,5-trisulfonic Acid
-
Reaction Setup: In a temperature-controlled reaction vessel, carefully add naphthalene-1,3,5-trisulfonic acid to a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid).
-
Temperature Control: Maintain the reaction temperature between 30-40°C using an ice bath to control the exothermic reaction. Higher temperatures can lead to the formation of by-products.
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique like HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture over crushed ice. The product, 8-nitronaphthalene-1,3,5-trisulfonic acid, may precipitate or remain in the aqueous solution.
Step 2: Reduction of the Nitro Group
-
Catalyst Setup: Transfer the solution or slurry of 8-nitronaphthalene-1,3,5-trisulfonic acid to a pressure-resistant hydrogenation vessel. Add a suitable reduction catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 5-150 bar) and heat to a moderate temperature (e.g., 30-150°C).
-
Reaction Monitoring: The reaction is complete when hydrogen uptake ceases.
-
Catalyst Removal: Cool the vessel and carefully vent the hydrogen. Remove the catalyst by filtration. The filtrate contains the crude 8-Aminonaphthalene-1,3,5-trisulfonic acid.
Step 3: Purification via Salt Precipitation This step is based on a published procedure for the trisodium salt.[5]
-
Dissolution: Create a warm, concentrated aqueous solution of the crude product.
-
pH Adjustment: Adjust the pH with 5N sodium hydroxide solution.
-
Precipitation: With vigorous stirring, slowly add absolute ethanol (approximately 5 volumes) to the solution.
-
Isolation: Cool the mixture to room temperature to allow for complete precipitation of the trisodium salt.[5]
-
Washing & Drying: Filter the precipitate and wash sequentially with 80% aqueous ethanol, absolute ethanol, and diethyl ether.[5] Dry the final product in a vacuum oven at 110°C.[5]
Chemical Reactivity and Applications
The key reactive site for its application as a label is the primary amino group at the C-8 position. This group can readily undergo nucleophilic attack, most notably with carbonyl compounds like aldehydes and ketones.
Reductive Amination for Carbohydrate Labeling
The primary application of this molecule is the covalent labeling of the reducing end of carbohydrates. This is a robust and widely used technique in glycobiology for the analysis of complex oligosaccharide mixtures.[6]
The reaction proceeds via a two-step mechanism:
-
Schiff Base Formation: The primary amine of the dye molecule attacks the aldehyde of the open-chain form of the carbohydrate, forming an unstable imine (Schiff base).[3][4]
-
Reduction: The Schiff base is then immediately reduced to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[3][4] This reductant is selective for the imine and will not reduce the aldehydes or ketones on the carbohydrate.
Experimental Protocol: Fluorescent Labeling of Oligosaccharides
This is a representative protocol based on methods for the 1,3,6-isomer (ANTS) and should be optimized for specific carbohydrates.
-
Reagent Preparation:
-
Prepare a 0.2 M solution of 8-Aminonaphthalene-1,3,5-trisulfonic acid in 15% acetic acid.
-
Prepare a 1.0 M solution of sodium cyanoborohydride (NaBH₃CN) in DMSO. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 1-10 nmol of the dried carbohydrate sample with 5 µL of the dye solution.
-
Add 5 µL of the sodium cyanoborohydride solution.
-
Mix thoroughly and centrifuge briefly to collect the contents.
-
-
Incubation: Incubate the reaction mixture at 37-40°C for 12-16 hours in the dark.
-
Quenching/Cleanup (Optional): The reaction can often be used directly for analysis after dilution. If necessary, excess reagents can be removed using gel filtration or a suitable spin column.
-
Analysis: Dilute the labeled sample in the appropriate running buffer for analysis by capillary electrophoresis (CE), HPLC, or other methods.[1]
Analytical and Quality Control Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of 8-Aminonaphthalene-1,3,5-trisulfonic acid and its conjugates.[1]
-
Methodology: Reversed-Phase HPLC (RP-HPLC) is highly effective.[1]
-
Principle: This technique separates molecules based on their hydrophobicity. The naphthalene core provides the primary hydrophobic character for interaction with a nonpolar stationary phase (e.g., C18).
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (often with an acid like phosphoric or formic acid) and an organic modifier like acetonitrile.[7] A gradient elution, where the concentration of the organic modifier is increased over time, is typically used to separate the highly polar starting material from any less polar impurities or reaction products.
Safety and Handling
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]
-
Exposure Routes: Avoid contact with skin and eyes, and prevent inhalation of dust or ingestion.[8]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[8]
-
Skin: Wash off immediately with soap and plenty of water.[8]
-
Inhalation: Move to fresh air.[8]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[8]
-
In all cases of exposure or if symptoms develop, seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Lemoine, J., Cabanes-Macheteau, M., Bardor, M., Michalski, J. C., Faye, L., & Lerouge, P. (2000). Analysis of 8-aminonaphthalene-1,3,6-trisulfonic acid labelled N-glycans by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 14(2), 100-104. Available at: [Link]
-
De, S., & Girigoswami, A. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(10), 14436-14444. Available at: [Link]
-
PubChem. (n.d.). 8-Aminonaphthalene-1,3,6-trisulfonic acid. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 8-amino-1,3,5-naphthalenetrisulfonic acid trisodium salt. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 8-Aminonaphthalene-1-sulfonic acid. Retrieved from [Link]
-
SIELC Technologies. (2018). 8-Aminonaphthalene-1,3,5-trisulphonic acid. Retrieved from [Link]
Sources
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- 2. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Aminonaphthalene-1,3,6-trisulfonic acid BioReagent, fluorescence, = 90 CE 5398-34-5 [sigmaaldrich.com]
- 4. biotium.com [biotium.com]
- 5. prepchem.com [prepchem.com]
- 6. Analysis of 8-aminonaphthalene-1,3,6-trisulfonic acid labelled N-glycans by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Aminonaphthalene-1,3,5-trisulphonic acid | SIELC Technologies [sielc.com]
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